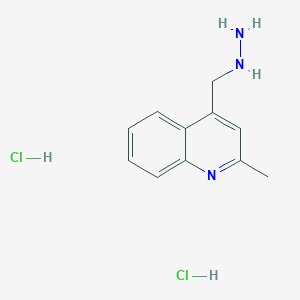

6-Amino-5-chloropicolinonitrile

Vue d'ensemble

Description

Synthesis Analysis

A practical synthesis of 6-amino-5-carboxamidouracils, the main building blocks for the preparation of 8-substituted xanthines, involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a non-hazardous coupling reagent . This method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds, resulting in most cases in more than 80% isolated yield .Molecular Structure Analysis

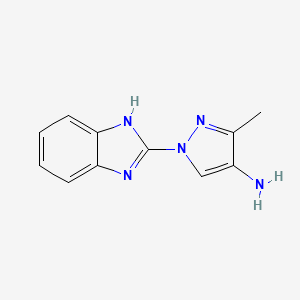

The molecular structure of 6-Amino-5-chloropicolinonitrile is characterized by a molecular formula of C6H4ClN3 . The average mass is 138.554 Da and the monoisotopic mass is 137.998474 Da .Chemical Reactions Analysis

Silica supported ultrasmall Ni-nanoparticles allow for general and selective hydrogenation of all kinds of nitriles to primary amines under mild conditions . This method has been shown to be applicable for the hydrogenation of >110 diverse aliphatic and aromatic nitriles including functionalized and industrially relevant substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 245.3±20.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 48.2±3.0 kJ/mol . It also has a flash point of 102.1±21.8 °C, index of refraction of 1.566, molar refractivity of 33.9±0.4 cm3, and a molar volume of 104.1±5.0 cm3 .Applications De Recherche Scientifique

Réactions d'hydrogénation

Le « 6-Amino-5-chloropicolinonitrile » peut être utilisé dans les réactions d'hydrogénation pour produire des amines primaires. Ce processus implique le test de différents temps de réaction, températures, quantités de catalyseur et pressions d'hydrogène .

Synthèse de blocs de construction

Ce composé peut servir de précurseur dans la synthèse de molécules plus complexes, telles que les xanthines 8-substituées, qui sont importantes en chimie médicinale .

Mécanisme D'action

The mechanism of action of 6-Amino-5-chloropicolinonitrile is not well understood, but it is believed to act as a proton donor, which can facilitate the formation of a variety of chemical bonds. It can also act as a nucleophile, which can react with a variety of electrophiles to form a variety of products. In addition, it can act as an acid catalyst, which can facilitate the formation of various organic compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood, but it is believed to have a variety of effects on the body. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of serotonin, dopamine, and norepinephrine. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 6-Amino-5-chloropicolinonitrile in laboratory experiments has a number of advantages. It is a versatile building block for the synthesis of a variety of compounds, and it can be used in a variety of different reactions. In addition, it is relatively inexpensive and can be easily obtained from a variety of sources. However, there are also a number of limitations to its use in laboratory experiments. For example, it is a relatively unstable compound and can be easily hydrolyzed in the presence of water. In addition, it can be toxic if not handled properly, and it can react with certain reagents to form potentially dangerous products.

Orientations Futures

There are a number of potential future directions for the use of 6-Amino-5-chloropicolinonitrile. It could be used in the synthesis of novel drugs and other organic compounds, such as dyes, pigments, and catalysts. In addition, it could be used in the synthesis of a variety of biologically active molecules, such as antibiotics, anti-inflammatory agents, antifungal agents, and antiviral agents. Furthermore, it could be used in the synthesis of a variety of peptides and proteins, as well as in the synthesis of a variety of other organic molecules. Finally, it could be used in the synthesis of a variety of novel materials, such as polymers and nanomaterials.

Propriétés

IUPAC Name |

6-amino-5-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVFAUHRZHNHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B1413490.png)

![3-[(2-Methyl-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413493.png)

![2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1413495.png)

![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1413498.png)